

H-Glu(OtBu)-NH₂ Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-Glu(OtBu)-NH₂ hydrochloride*

Cat. No.: *B613044*

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CAS Number: 108607-02-9

Synonyms: L-Glutamic acid γ -(tert-butyl) ester α -amide hydrochloride, H-L-Glu(tBu)-NH₂*HCl, (S)-4,5-Diamino-5-oxo-pentanoic acid t-butyl ester hydrochloride[1]

This technical guide provides an in-depth overview of **H-Glu(OtBu)-NH₂ hydrochloride**, a crucial building block for researchers, scientists, and professionals involved in drug development and peptide chemistry. This document outlines its chemical and physical properties, applications in synthesis, detailed experimental protocols, and safety information.

Core Compound Data

H-Glu(OtBu)-NH₂ hydrochloride is a derivative of L-glutamic acid, an amino acid. It features a tert-butyl ester protecting group on the side chain, which enhances its stability and lipophilicity.[2] The hydrochloride salt form typically improves its solubility in aqueous solutions compared to the free base.[2]

Property	Value	Reference
Molecular Formula	C ₉ H ₁₉ ClN ₂ O ₃	[1][3][4]
Molecular Weight	238.71 g/mol	[1][4][5]
Appearance	White to off-white solid/crystalline powder	[4]
Purity	≥95% to ≥98% (typical)	[1][3][4]
Melting Point	200 to 220°C	[6]
Optical Rotation [α]	+17.7009° (c=0.5028g/100ml H ₂ O)	[4]
Storage Temperature	2-8°C, inert atmosphere	[1][7]
Solubility	DMSO (Slightly), Methanol (Slightly, Sonicated), Water (Slightly)	[8]

Applications in Synthesis

H-Glu(OtBu)-NH₂ hydrochloride is a key intermediate in the synthesis of peptides and peptidomimetics.[9] The tert-butyl ester group on the side-chain carboxyl group prevents it from participating in peptide bond formation, allowing for selective reaction at the α-amino group. This protecting group is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA).

Its primary application is in the synthesis of:

- **Bioactive Peptides:** It is used to create custom peptides for drug development and biological studies.[9]
- **Dendritic Polypeptides:** This compound serves as a crucial raw material for synthesizing dendritic graft peptides used in drug delivery systems.[10]
- **Pharmaceuticals:** It acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[9]

Experimental Protocols

Solution-Phase Peptide Synthesis

The following is a representative protocol for a coupling reaction using **H-Glu(OtBu)-NH₂ hydrochloride** in a solution-phase synthesis.

Materials:

- Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH
- **H-Glu(OtBu)-NH₂ hydrochloride**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- N,N-Diisopropylethylamine (iPr₂NEt)
- Ethyl acetate (EtOAc)
- 1M Hydrochloric acid (HCl)
- 10% Sodium bicarbonate (NaHCO₃)
- Sodium sulfate (Na₂SO₄)
- Trifluoroacetic acid (TFA)
- Dichloromethane (CH₂Cl₂)

Procedure:

- Suspend Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH (1.0 eq), **H-Glu(OtBu)-NH₂ hydrochloride** (1.0 eq), and EDC·HCl (1.2 eq) in EtOAc.
- Add iPr₂NEt (1.2 eq) to the suspension.
- Stir the resulting mixture at room temperature overnight.
- Dilute the reaction mixture with EtOAc.

- Wash the organic layer with 1M HCl, followed by 10% NaHCO₃.
- Dry the organic layer over Na₂SO₄.
- Purify the residue by column chromatography on silica gel (eluting with 5% MeOH in EtOAc).
- Dissolve the resulting product in a 2:1 mixture of TFA and CH₂Cl₂.
- Stir at room temperature for 30 minutes to remove the Boc and OtBu protecting groups.
- Remove all volatile components under reduced pressure to obtain the final peptide as a TFA salt.^[7]

Solid-Phase Peptide Synthesis (SPPS)

While the provided search results do not offer a specific, complete protocol for SPPS using **H-Glu(OtBu)-NH₂ hydrochloride** directly, its protected counterpart, Fmoc-Glu(OtBu)-OH, is widely used. The general workflow for incorporating a glutamic acid residue using this protected form is as follows:

Materials:

- Fmoc-protected amino acid resin
- Fmoc-Glu(OtBu)-OH
- Coupling reagents (e.g., HBTU, HOBt, DIC)
- Base (e.g., DIPEA)
- Deprotection agent (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)

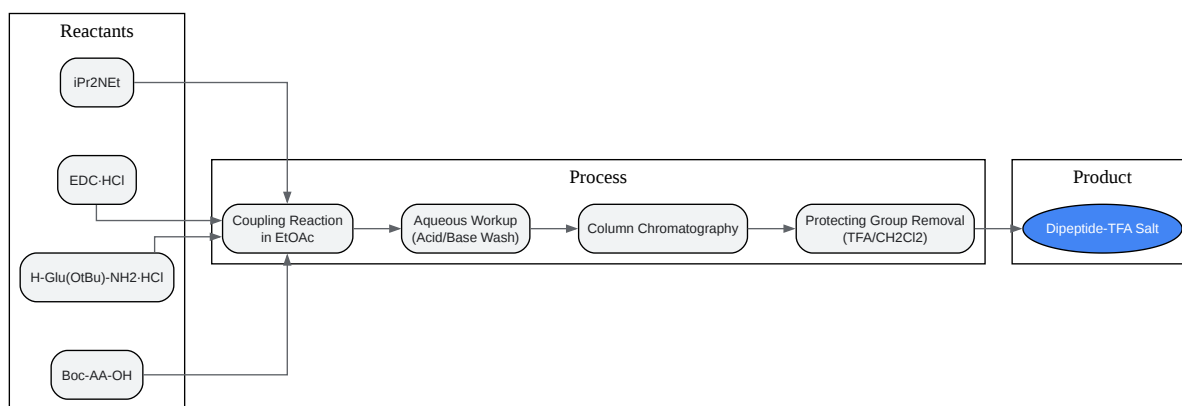
General Procedure:

- Resin Swelling: Swell the resin in a suitable solvent like DMF.

- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.
- **Washing:** Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- **Amino Acid Coupling:** Activate the carboxyl group of Fmoc-Glu(OtBu)-OH with coupling reagents and a base, then add it to the resin to form the peptide bond.
- **Washing:** Wash the resin to remove unreacted reagents.
- **Repeat:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
- **Final Deprotection and Cleavage:** Once the peptide chain is complete, treat the resin with a cleavage cocktail to remove all protecting groups (including the OtBu group) and cleave the peptide from the resin.
- **Purification:** Purify the crude peptide using techniques like reverse-phase HPLC.

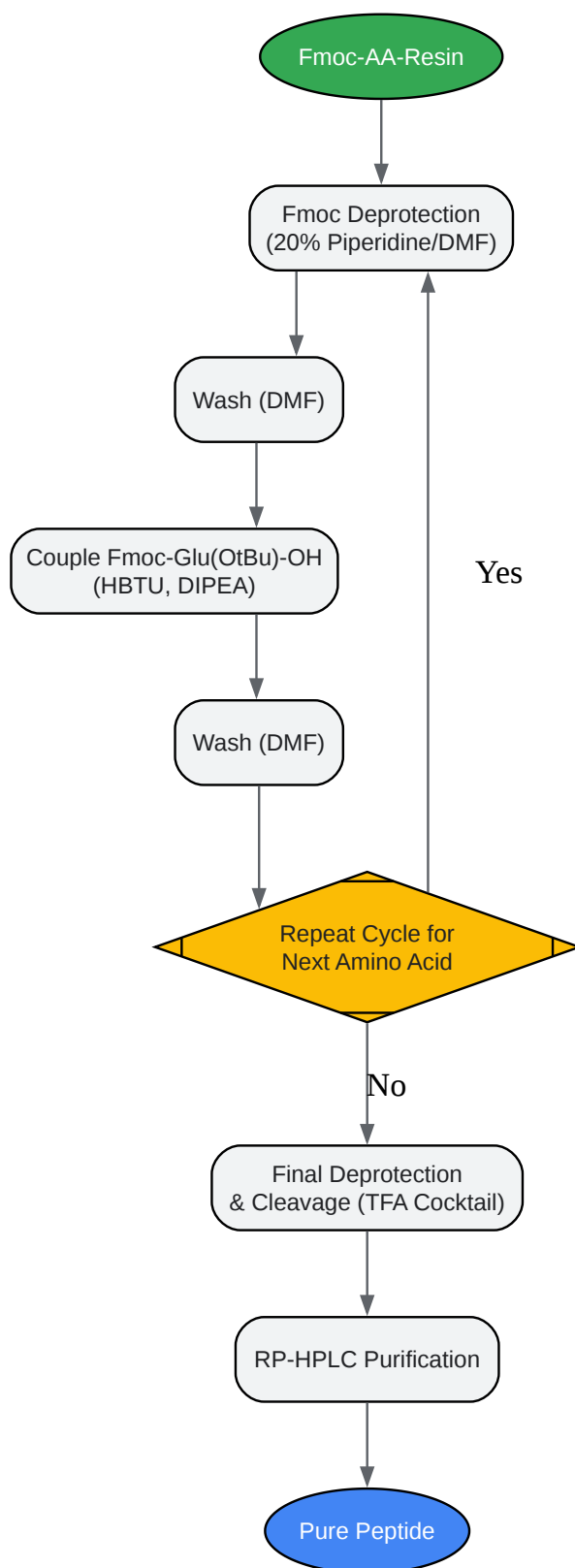
Visualizations

The following diagrams illustrate the workflows for peptide synthesis.



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Caption: Workflow for solution-phase peptide synthesis.



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Caption: General workflow for solid-phase peptide synthesis.

Safety and Handling

H-Glu(OtBu)-NH₂ hydrochloride is classified as harmful and an irritant.

Hazard Statements:

- H302: Harmful if swallowed.[7]
- H315: Causes skin irritation.[7]
- H319: Causes serious eye irritation.[9]
- H335: May cause respiratory irritation.[7]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][9]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[9]

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